Cas no 2098002-07-2 (4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid)

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 2,6-dimethylpiperidine substitution. This compound is of interest in medicinal and synthetic chemistry due to its structural rigidity and potential as a building block for pharmacologically active molecules. The dimethylpiperidine moiety enhances steric and electronic properties, influencing binding affinity and selectivity in target interactions. Its cyclohexane backbone provides conformational stability, while the carboxylic acid group allows for further functionalization. This combination makes it a versatile intermediate in the development of chiral ligands, catalysts, or bioactive compounds. The compound's defined stereochemistry and purity are critical for reproducible synthetic applications.
4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid structure
2098002-07-2 structure
Product Name:4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
CAS No:2098002-07-2
MF:C14H25NO2
MW:239.353804349899
CID:5727180
PubChem ID:121204651
Update Time:2025-08-02

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2098002-07-2
    • F1907-8646
    • AKOS026712959
    • 4-(2,6-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
    • starbld0022032
    • Cyclohexanecarboxylic acid, 4-(2,6-dimethyl-1-piperidinyl)-
    • 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
    • Inchi: 1S/C14H25NO2/c1-10-4-3-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17/h10-13H,3-9H2,1-2H3,(H,16,17)
    • InChI Key: OAWNDWAEIXBXTA-UHFFFAOYSA-N
    • SMILES: OC(C1CCC(CC1)N1C(C)CCCC1C)=O

Computed Properties

  • Exact Mass: 239.188529040g/mol
  • Monoisotopic Mass: 239.188529040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.041±0.06 g/cm3(Predicted)
  • Boiling Point: 357.1±35.0 °C(Predicted)
  • pka: 4.46±0.10(Predicted)

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid Pricemore >>

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Additional information on 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid: A Comprehensive Overview

The compound with CAS No 2098002-07-2, commonly referred to as 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclohexane ring with a piperidine moiety and a carboxylic acid group. The cyclohexane ring serves as the central framework, while the piperidine group introduces additional complexity and functionality to the molecule.

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of advanced materials and pharmaceuticals. The cyclohexane ring provides structural stability, while the piperidine group introduces flexibility and reactivity. This combination makes the compound highly versatile and suitable for a wide range of chemical transformations.

One of the most notable aspects of 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is its ability to undergo a variety of reactions under mild conditions. Researchers have demonstrated that this compound can be readily functionalized to incorporate additional substituents, making it an ideal building block for constructing more complex molecules. For instance, the carboxylic acid group can be converted into an ester or amide, enabling further chemical modifications.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of transition metal catalysts has significantly improved the efficiency of these reactions, allowing for higher yields and better control over the product's stereochemistry. The cyclohexane ring is often synthesized via ring-closing metathesis or other similar techniques, while the piperidine group is introduced through nucleophilic addition or substitution.

The applications of 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid are diverse and expanding rapidly. In the pharmaceutical industry, this compound has shown promise as a precursor for drug delivery systems and bioactive molecules. Its ability to form stable complexes with metal ions makes it particularly useful in the development of contrast agents for medical imaging.

Moreover, this compound has found applications in materials science, where it serves as a precursor for high-performance polymers and coatings. The cyclohexane ring provides mechanical strength, while the piperidine group introduces chemical functionality that can be tailored to specific applications. Recent advancements in polymer chemistry have enabled the creation of materials with unprecedented properties using this compound as a building block.

In conclusion, 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid (CAS No 2098002-07-2) is a versatile and intriguing molecule with a wide range of potential applications. Its unique structure and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new possibilities for this compound, its role in advancing technology and medicine is expected to grow significantly.

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